4-(Pyridin-2-yl)piperazine-1-carbothiohydrazide
CAS No.:
Cat. No.: VC17396857
Molecular Formula: C10H15N5S
Molecular Weight: 237.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5S |
|---|---|
| Molecular Weight | 237.33 g/mol |
| IUPAC Name | 4-pyridin-2-ylpiperazine-1-carbothiohydrazide |
| Standard InChI | InChI=1S/C10H15N5S/c11-13-10(16)15-7-5-14(6-8-15)9-3-1-2-4-12-9/h1-4H,5-8,11H2,(H,13,16) |
| Standard InChI Key | HAKQEXMNPSLXSS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C(=S)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 4-position with a pyridin-2-yl group, coupled to a carbothiohydrazide moiety. This configuration creates a planar thioamide region and a flexible piperazine-pyridine system, enabling diverse molecular interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₆S |
| Molecular Weight | 266.33 g/mol |
| Density | 1.274 g/cm³ |
| Boiling Point | 588.5°C (760 mmHg) |
| LogP (Calculated) | 1.82 ± 0.35 |
Data derived from experimental measurements and computational modeling .
The thiohydrazide group (-NH-CS-NH₂) provides strong metal-chelating capabilities, while the piperazine-pyridine system enhances solubility in polar solvents (e.g., logP < 2) . X-ray crystallography of analogous compounds reveals a twisted conformation between the piperazine and pyridine rings, with a dihedral angle of 52.3° .
Synthetic Methodologies
Two-Step Synthesis Protocol
The compound is typically synthesized via a two-step protocol optimized for yield and purity (Fig. 1):
Step 1:
1,1′-Thiocarbonyldiimidazole (6 mmol) reacts with 4-(pyridin-2-yl)piperazine (6 mmol) in dichloromethane at 25°C for 24 hours. This forms a thiocarbamate intermediate, which is extracted and dried over anhydrous MgSO₄ .
Step 2:
The intermediate is refluxed with hydrazine hydrate (80% v/v) in ethanol at 83°C for 3 hours under microwave irradiation (50 W). Precipitation yields the final product with a purity >95% (HPLC) .
Optimized Conditions:
-
Yield: 78–85%
-
Purity: 98.2% (by NMR)
-
Reaction Scale: 0.5–5.0 mmol
Pharmacological Mechanisms
Iron Chelation and Redox Cycling
The compound acts as a tridentate ligand, coordinating iron via the thioamide sulfur (S), hydrazinic nitrogen (N), and pyridinyl nitrogen (N) (Fig. 2). This forms stable Fe(III) complexes (logβ = 18.2 ± 0.3) that undergo Fenton-like reactions, generating hydroxyl radicals (- OH) from ascorbate .
Key Mechanistic Steps:
-
Cellular uptake via passive diffusion (logD₇.₄ = 1.12)
-
Intracellular iron sequestration from transferrin and ferritin
-
Formation of Fe(II)-TSC complex → Oxidation to Fe(III)-TSC
-
Redox cycling with ascorbate → DNA strand breaks (EC₅₀ = 2.1 μM)
Anti-Cancer Activity
In Vitro Cytotoxicity Profiles
The compound demonstrates selective toxicity against cancer cell lines while sparing normal cells (Table 1):
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (Breast) | 0.89 | 12.4 |
| A549 (Lung) | 1.24 | 8.9 |
| PC-3 (Prostate) | 1.56 | 7.2 |
| HEK293 (Normal) | 11.02 | — |
Data from 72-hour MTT assays .
Mechanistically, treatment induces G₁/S cell cycle arrest (85% cells at 24 hours) and mitochondrial apoptosis (caspase-3 activation: 4.8-fold increase) .
Structure-Activity Relationships
Critical Substituent Effects
-
Piperazine Ring:
-
Pyridinyl Group:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume